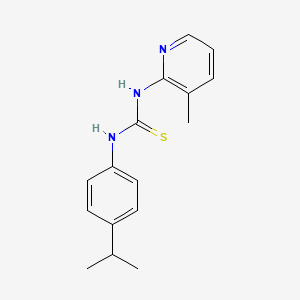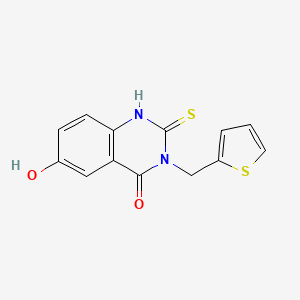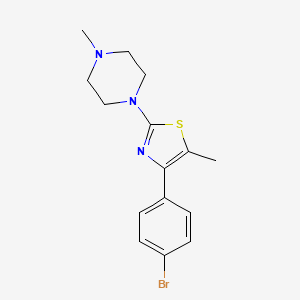
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU belongs to the class of thioureas, which are compounds that contain a sulfur atom bonded to a carbon atom and a nitrogen atom.
作用机制
The mechanism of action of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea can inhibit the growth of cancer cells, reduce oxidative stress, and inhibit the activity of various enzymes and signaling pathways. In vivo studies have shown that 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea can reduce hypertension, improve endothelial function, and reduce inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea in lab experiments is its potential to inhibit the growth of cancer cells and reduce oxidative stress. This makes it a potentially useful compound for studying cancer and neurodegenerative diseases. However, one limitation of using 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential role in reducing inflammation and oxidative stress in various tissues and organs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea and its potential interactions with other compounds and signaling pathways.
合成方法
The synthesis of 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea involves the reaction of 3-methyl-2-pyridinamine and 4-isopropylbenzyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea by the addition of hydrochloric acid.
科学研究应用
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurobiology, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. In cardiovascular research, 1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea has been studied for its potential role in reducing hypertension and improving endothelial function.
属性
IUPAC Name |
1-(3-methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-11(2)13-6-8-14(9-7-13)18-16(20)19-15-12(3)5-4-10-17-15/h4-11H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBNUQGSZWAXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-yl)-3-(4-propan-2-ylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
![1-(benzenesulfonyl)-N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine](/img/structure/B7534696.png)

![N-tert-butyl-2-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]benzenesulfonamide](/img/structure/B7534709.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-[2-(1,3-thiazol-4-yl)benzimidazol-1-yl]ethanone](/img/structure/B7534710.png)
![3,4-dimethoxy-N-[2-oxo-2-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethyl]benzamide](/img/structure/B7534715.png)
![6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7534722.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B7534725.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B7534740.png)

![[2-(3,5-Dicarbamoylanilino)-2-oxoethyl] 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B7534752.png)